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Compound of Interest

Compound Name: Fluoromethane

Cat. No.: B1203902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties

of fluoromethane (CH₃F). The information is curated for researchers, scientists, and

professionals in drug development who require precise data for modeling, synthesis, and

understanding the energetic landscape of fluorinated compounds. This document summarizes

key quantitative data in structured tables, outlines the principles of experimental methodologies

for their determination, and provides visualizations of experimental workflows and the

interrelation of thermochemical properties.

Core Thermochemical Data of Fluoromethane
The following tables summarize the key thermochemical properties of fluoromethane at

standard conditions (298.15 K and 1 bar).
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Property Value Units Reference

Standard Molar

Enthalpy of Formation

(Gas)

-235.48 ± 0.24 kJ/mol [1]

Standard Molar

Entropy (Gas)
222.84 J/mol·K [2]

Molar Heat Capacity

at Constant Pressure

(Gas)

38.171 J/mol·K [3]

C-F Bond Dissociation

Energy
552 kJ/mol [3]

Table 1: Key Thermochemical Properties of Fluoromethane.

Temperature (K)
Molar Heat
Capacity (Cp)
(J/mol·K)

Standard Molar
Enthalpy (kJ/mol)

Standard Molar
Entropy (S°)
(J/mol·K)

298.15 38.17 -234.30 222.84

400 45.54 -229.98 234.98

500 52.41 -225.04 246.14

600 58.53 -219.48 256.44

700 63.88 -213.36 266.01

800 68.52 -206.74 274.96

900 72.56 -199.69 283.37

1000 76.09 -192.26 291.31

Table 2: Temperature Dependence of Thermochemical Properties of Fluoromethane
(calculated using Shomate Equation parameters from the NIST WebBook).[2][4]
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Experimental Protocols for Determining
Thermochemical Properties
The determination of the thermochemical properties of fluoromethane relies on a combination

of experimental techniques and theoretical calculations. While detailed, step-by-step laboratory

protocols for specific compounds are often proprietary or published in specialized literature not

readily accessible through general web searches, the fundamental principles of the key

experimental methodologies are well-established.

Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the enthalpy of formation of

organic compounds. For a gaseous and fluorinated compound like fluoromethane, this

method requires specialized apparatus to handle the corrosive nature of the combustion

products (e.g., hydrogen fluoride).

Principle: A known amount of the substance is completely combusted in a constant-volume

container (a "bomb") filled with a high pressure of an oxidizing agent (typically oxygen, but for

highly fluorinated compounds, a fluorine atmosphere might be used). The heat released by the

combustion reaction is absorbed by the surrounding calorimeter, and the temperature change

is precisely measured.

General Methodology:

Sample Introduction: A precise amount of gaseous fluoromethane is introduced into the

combustion bomb.

Combustion: The sample is ignited in the presence of excess oxygen. The combustion of

fluoromethane yields carbon dioxide, water, and hydrogen fluoride.

Temperature Measurement: The temperature change of the calorimeter is recorded with high

precision.

Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a

standard substance with a known heat of combustion (e.g., benzoic acid).
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Data Analysis: The heat of combustion is calculated from the temperature change and the

heat capacity of the calorimeter. Corrections are applied for the heat of ignition and the

formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of

formation is then derived using Hess's Law, incorporating the known standard enthalpies of

formation of the combustion products (CO₂, H₂O, and HF).

Photoionization Mass Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful technique for determining ionization energies

and appearance energies of fragment ions, which can be used to derive bond dissociation

energies and enthalpies of formation.

Principle: Molecules are ionized by single-photon absorption from a tunable vacuum ultraviolet

(VUV) light source. The resulting ions are then mass-analyzed. By scanning the photon energy

and monitoring the ion signal, one can determine the minimum energy required to form a

specific ion.

General Methodology:

Sample Introduction: A dilute mixture of fluoromethane in a carrier gas is introduced into the

ionization region of the mass spectrometer.

Photoionization: The sample is irradiated with a tunable VUV photon beam.

Mass Analysis: The ions produced are extracted and analyzed by a mass spectrometer to

separate them based on their mass-to-charge ratio.

Ionization Threshold Measurement: The photon energy is scanned, and the ion signal for the

parent ion (CH₃F⁺) and any fragment ions is recorded as a function of photon energy to

generate a photoionization efficiency (PIE) curve. The onset of the PIE curve corresponds to

the ionization energy or appearance energy.

Data Analysis: The ionization energy of fluoromethane and the appearance energies of its

fragment ions are determined from the thresholds of the PIE curves. This data can be used

in thermochemical cycles to calculate bond dissociation energies and the enthalpy of

formation of the parent molecule and its fragments.
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Spectroscopic Methods for Entropy and Heat Capacity
Determination
Standard molar entropy and heat capacity are determined from molecular properties obtained

through spectroscopic techniques, primarily infrared and microwave spectroscopy, coupled with

statistical mechanics calculations.

Principle: The entropy and heat capacity of a molecule are related to its translational, rotational,

and vibrational energy levels. These energy levels can be determined with high precision from

the analysis of its rotational and vibrational spectra.

General Methodology:

Spectroscopic Measurements: The infrared and microwave spectra of fluoromethane are

recorded.

Spectral Analysis: The rotational spectra provide the moments of inertia, from which the

rotational constants are derived. The vibrational spectra provide the fundamental vibrational

frequencies of the molecule.

Calculation of Partition Functions: The translational, rotational, and vibrational partition

functions are calculated using the molecular mass, rotational constants, and vibrational

frequencies.

Calculation of Thermodynamic Functions: The standard molar entropy, heat capacity, and

other thermodynamic functions are then calculated from the partition functions using the

principles of statistical mechanics.[5][6][7]

Visualizations
Experimental Workflow for Thermochemical Property
Determination
The following diagram illustrates a generalized workflow for the experimental and

computational determination of the key thermochemical properties of fluoromethane.
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A generalized workflow for determining the thermochemical properties of fluoromethane.

Logical Relationships of Core Thermochemical
Properties
The following diagram illustrates the logical and thermodynamic relationships between the core

thermochemical properties of a substance like fluoromethane.
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Relationships

Enthalpy (H)

Gibbs Free Energy (G)

-TΔS

Heat Capacity (Cp)

∂H/∂T

Entropy (S) ΔH

Temperature (T)

∫(Cp/T)dT

G = H - TS Cp = (∂H/∂T)p S = ∫(Cp/T)dT
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Interrelation of key thermochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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